

Comprehensive Spectroscopic Profiling of 2-Chloro-N-(3-methylphenyl)acetamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-chloro-N-(3-methylphenyl)acetamide
CAS No.: 32428-61-8
Cat. No.: B1581061

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Executive Technical Summary

2-chloro-N-(3-methylphenyl)acetamide is an

-chloroacetamide derivative characterized by a 3-methylaniline (m-toluidine) core acylated with chloroacetyl chloride. Its spectroscopic signature is defined by the interplay between the electron-withdrawing chloroacetyl group and the electron-donating methyl substituent on the aromatic ring.

- Molecular Formula:

[1]

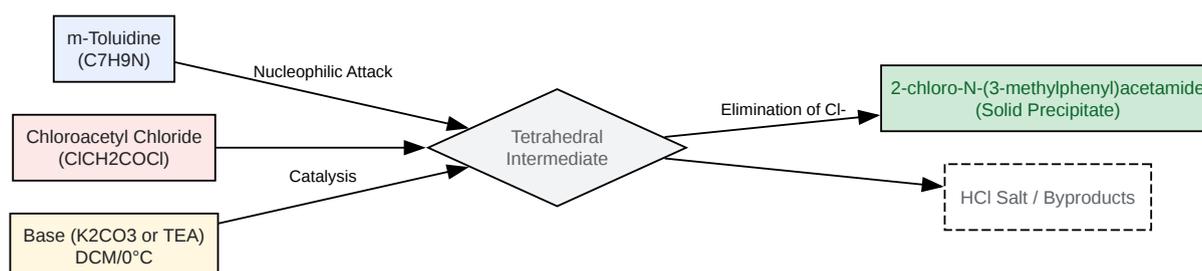
- Molecular Weight: 183.63 g/mol
- Key Structural Features: Amide linkage (trans-geometry in solution), reactive -methylene, meta-substituted aromatic ring.
- Primary Application: Electrophilic intermediate for nucleophilic substitution reactions (e.g., synthesis of lidocaine analogs or herbicide precursors).

Synthesis & Sample Preparation Context

To understand the spectroscopic impurities often seen in raw data, one must understand the genesis of the sample. The compound is typically synthesized via Schotten-Baumann acylation.

Synthesis Workflow

The reaction involves the nucleophilic attack of m-toluidine on chloroacetyl chloride in the presence of a base (to scavenge HCl).



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Figure 1: Synthetic pathway for **2-chloro-N-(3-methylphenyl)acetamide**. Note that common impurities in spectra include unreacted m-toluidine (amine peaks) or hydrolyzed chloroacetic acid.

Purification for Spectroscopy

Prior to spectral acquisition, the crude solid should be recrystallized from ethanol or an ethanol/water mixture.

- Target Melting Point: 90–94 °C (Note: Isomers vary; ortho is ~117 °C, para is ~183 °C. The meta isomer typically exhibits a lower melting range due to packing symmetry).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides the most definitive structural proof. The following assignments are based on high-field (400/500 MHz) data in deuterated chloroform (

).

H NMR (Proton)

The spectrum is distinguished by the deshielded methylene singlet and the specific meta-substitution pattern in the aromatic region.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.20	Broad Singlet	1H	NH	<p>Amide proton. Chemical shift is concentration-dependent and exchangeable with</p> <p>[2] Broadening indicates quadrupole relaxation from Nitrogen.</p>
7.41	Singlet (br)	1H	Ar-H (C2)	<p>The proton between the Methyl and Amide groups. It is the most shielded by the inductive effect of the methyl but deshielded by the amide anisotropy.</p>
7.32	Doublet (Hz)	1H	Ar-H (C6)	<p>Ortho to the amide nitrogen; experiences deshielding from the amide carbonyl cone.</p>
7.23	Triplet (Hz)	1H	Ar-H (C5)	<p>Meta to both substituents. Standard aromatic shift.</p>

6.98	Doublet (Hz)	1H	Ar-H (C4)	Para to the amide; Ortho to the methyl. Shielded relative to H6 due to methyl donation.
4.19	Singlet	2H	CH -Cl	Diagnostic Peak. Significantly deshielded by the electronegative Chlorine and Carbonyl group.
2.36	Singlet	3H	Ar-CH	Characteristic methyl resonance attached to an aromatic ring.

C NMR (Carbon)

The carbon spectrum confirms the backbone skeleton.

Shift (, ppm)	Type	Assignment	Notes
163.9	Quaternary	C=O	Amide carbonyl. Upfield relative to ketones due to N-lone pair resonance.
139.1	Quaternary	Ar-C (C3)	Ipso-carbon bearing the Methyl group.
136.8	Quaternary	Ar-C (C1)	Ipso-carbon bearing the Nitrogen.
129.0	Methine	Ar-C (C5)	
125.8	Methine	Ar-C (C2)	
120.8	Methine	Ar-C (C6)	
117.2	Methine	Ar-C (C4)	
42.9	Methylene	CH -Cl	Alpha-carbon.
21.4	Methyl	Ar-CH	

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the amide bands. The presence of the chlorine atom on the

-carbon typically shifts the Amide I band to a slightly higher frequency compared to non-halogenated acetanilides due to the field effect.

- 3280 cm

(m): N-H stretching (Trans-amide association).

- 3050 cm

(w): C-H stretching (Aromatic).

- 1670 cm

(s): Amide I (C=O stretch). This is the most intense band.

- 1550 cm

(s): Amide II (N-H bending coupled with C-N stretch).

- 780 cm

(s): C-Cl stretching (often obscured by aromatic out-of-plane bends, but distinct in the fingerprint region).

- 690 & 750 cm

: Ar-H out-of-plane bending (characteristic of meta-substitution).

Mass Spectrometry (MS)

Electron Impact (EI) MS provides the molecular fingerprint. The chlorine isotope pattern is the primary validation marker.

Fragmentation Pathway

The molecule typically cleaves at the amide bond or loses the chloromethyl group.

- Molecular Ion (

): m/z 183 (100%) and 185 (32%). The 3:1 ratio confirms the presence of one Chlorine atom (

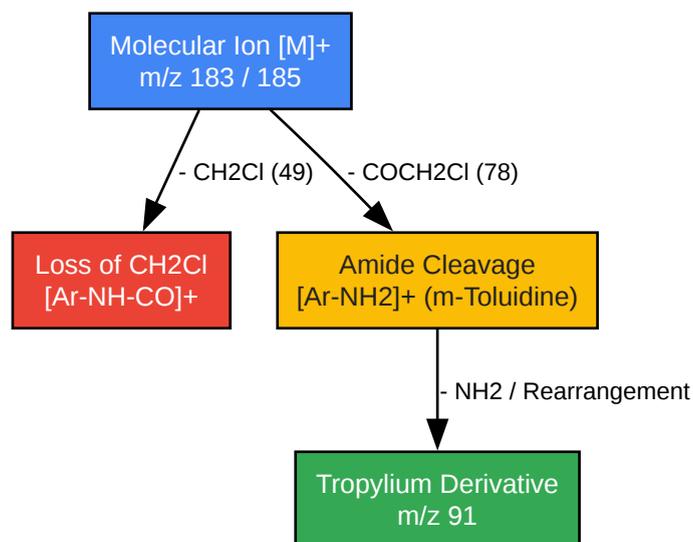
).

- Base Peak: Often m/z 107 (m-Toluidine radical cation,

) or m/z 134 (

).

- Tropylium Ion: m/z 91. Formation of the methyl-tropylium species from the aromatic ring degradation.



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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Structural Validation (X-Ray Crystallography)

Research by Gowda et al. has elucidated the solid-state structure of this specific isomer.[3][4]

- Conformation: The N-H bond is syn to the meta-methyl group.[3] This contrasts with meta-nitro derivatives where the conformation is often anti, highlighting the steric vs. electronic influence of the methyl group.
- Hydrogen Bonding: Molecules form infinite diagonal chains via intermolecular N—H[3][4]...O hydrogen bonds.[3][4]

References

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